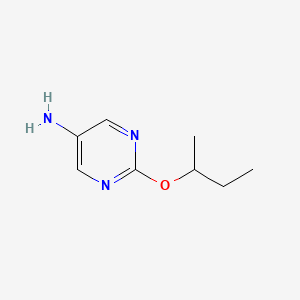
(4-chlorophenyl)(oxolan-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)(oxolan-3-yl)methanamine, also known as 4-CPM, is an organic compound that is used in a variety of scientific research applications. It is a highly reactive molecule, with a wide range of biochemical and physiological effects. 4-CPM is a useful tool for scientists studying the structure and function of biological systems, as well as for researchers interested in developing new drugs and treatments.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)(oxolan-3-yl)methanamine is a useful tool for scientists studying the structure and function of biological systems. It has been used in studies of enzyme kinetics, protein-ligand interactions, and receptor binding. It has also been used to study the effects of drugs on cells, as well as to study the effects of environmental toxins on cells. In addition, (4-chlorophenyl)(oxolan-3-yl)methanamine has been used to study the effects of aging and disease on cells.
Wirkmechanismus
The mechanism of action of (4-chlorophenyl)(oxolan-3-yl)methanamine is not fully understood. However, it is known to interact with proteins, enzymes, and receptors in the cell. It can bind to proteins and enzymes, altering their structure and function. It can also bind to receptors, activating or inhibiting them. In addition, (4-chlorophenyl)(oxolan-3-yl)methanamine can modulate the activity of other molecules in the cell, such as hormones and neurotransmitters.
Biochemical and Physiological Effects
(4-chlorophenyl)(oxolan-3-yl)methanamine has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and receptors in the cell. It can also alter the expression of genes and the production of proteins. In addition, (4-chlorophenyl)(oxolan-3-yl)methanamine can affect the metabolism of cells, as well as the transport of molecules across cell membranes. It has also been shown to affect the growth and differentiation of cells, as well as the production of inflammatory molecules.
Vorteile Und Einschränkungen Für Laborexperimente
(4-chlorophenyl)(oxolan-3-yl)methanamine has several advantages for laboratory experiments. It is highly reactive, making it easy to use in a variety of experiments. It is also non-toxic, making it safe to work with in the lab. In addition, (4-chlorophenyl)(oxolan-3-yl)methanamine is relatively inexpensive, making it a cost-effective tool for research.
However, there are some limitations to using (4-chlorophenyl)(oxolan-3-yl)methanamine in laboratory experiments. It can be difficult to accurately measure its concentration in a solution, making it difficult to control the amount of (4-chlorophenyl)(oxolan-3-yl)methanamine used in an experiment. In addition, it can be difficult to control the timing of its effects, as it can take some time for its effects to be seen.
Zukünftige Richtungen
There are a number of potential future directions for (4-chlorophenyl)(oxolan-3-yl)methanamine research. One potential direction is to further study its effects on gene expression and protein production. Another potential direction is to study its effects on cell metabolism and transport of molecules across cell membranes. In addition, further research could be done to better understand its mechanism of action, as well as to develop new uses for (4-chlorophenyl)(oxolan-3-yl)methanamine in drug development and other scientific applications. Finally, further research could be done to develop new methods for synthesizing and controlling the concentration of (4-chlorophenyl)(oxolan-3-yl)methanamine in laboratory experiments.
Synthesemethoden
(4-chlorophenyl)(oxolan-3-yl)methanamine is synthesized through a process known as the Hofmann rearrangement. This reaction involves the conversion of an amide to an amine by the addition of a strong base. The starting material for the reaction is a 4-chlorophenyl oxalate ester, which is treated with a base such as sodium hydroxide or potassium hydroxide. This reaction produces a 4-chlorophenyl oxalamide, which is then treated with a base to produce (4-chlorophenyl)(oxolan-3-yl)methanamine.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(oxolan-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-4,9,11H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJICPSSJZQIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(oxolan-3-yl)methanamine | |
CAS RN |
1250330-72-3 |
Source


|
| Record name | (4-chlorophenyl)(oxolan-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6616410.png)



![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)


![(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid](/img/structure/B6616444.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)